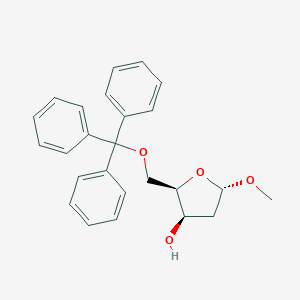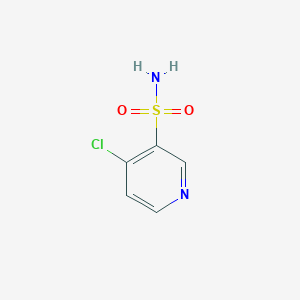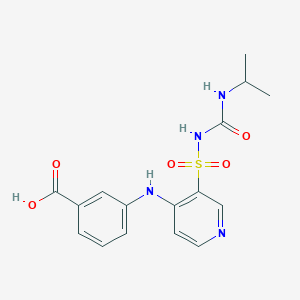
2,5-Dimethylterephthalonitrile
Overview
Description
2,5-Dimethylterephthalonitrile: is an organic compound with the molecular formula C10H8N2 . It is a derivative of terephthalonitrile, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylterephthalonitrile can be synthesized from p-xylene through a series of reactions. The process typically involves the following steps:
- p-Xylene is oxidized to form 2,5-dimethylterephthalic acid.
Nitrile Formation: The acid is then converted to the nitrile compound through a dehydration reaction using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation and nitrile formation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylterephthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like .
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the nitrile groups.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include and .
Major Products Formed:
Oxidation: 2,5-Dimethylterephthalic acid.
Reduction: 2,5-Dimethylterephthalamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Dimethylterephthalonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Material Science: Employed in the synthesis of polymers and advanced materials due to its structural properties.
Biology and Medicine:
Industry: Utilized in the production of rubber compositions and other industrial materials
Mechanism of Action
The mechanism of action of 2,5-Dimethylterephthalonitrile primarily involves its reactivity as a nitrile compound. The nitrile groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 2,6-Dimethylterephthalonitrile
- 2,4-Dimethylbenzonitrile
- 2,5-Dicyanotoluene
- 3,4-Dimethylbenzonitrile
Comparison: 2,5-Dimethylterephthalonitrile is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and properties. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .
Properties
IUPAC Name |
2,5-dimethylbenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIRGBDYMYVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348688 | |
| Record name | 2,5-dimethylterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39095-25-5 | |
| Record name | 2,5-dimethylterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dicyano-1,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to obtain 2,5-Dimethylterephthalonitrile?
A1: this compound can be synthesized from p-xylene in a three-step process. This involves aromatic bromination to yield 2,5-dibromo-p-xylene, followed by aromatic nucleophilic substitution with copper(I) cyanide to form DMTPN. []
Q2: How does this compound behave in bromination reactions compared to similar compounds?
A2: Interestingly, DMTPN undergoes benzylic bromination at a slower rate compared to 1,4-dimethylbenzene. This difference arises from the presence of the nitrile groups in DMTPN, which influence its reactivity. While 1,4-dimethylbenzene yields two intermediate compounds during bromination, DMTPN produces four distinct intermediates. [] This highlights the impact of substituents on reaction kinetics and product distribution.
Q3: What are the notable applications of this compound in materials chemistry?
A4: DMTPN serves as a bridging ligand in the synthesis of coordination polymers, forming diverse network structures with copper(I) ions. [, , ] The structural features of these polymers, such as dimensionality and porosity, are influenced by factors like counterions and solvent molecules present during synthesis. [] For example, [Cu(DMTPN)2]X(DMTPN)(THF), where X represents BF4- or ClO4-, adopts a three-fold interpenetrated diamondoid structure. [] Another intriguing example is Cu(DMTPN)2(TTF)0.5, where tetrathiafulvalene (TTF) acts as a co-ligand, bridging copper(I) ions alongside DMTPN to create a two-dimensional polymeric framework. []
Q4: What analytical techniques are crucial for studying this compound and its derivatives?
A5: Characterization of DMTPN and its brominated derivatives heavily relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] NMR provides detailed insights into the molecular structure and confirms the presence of specific functional groups. MS is vital for determining molecular weight and identifying different brominated products. Additionally, chromatographic techniques, particularly column chromatography, are employed for the separation and purification of the reaction mixture. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)


![4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline](/img/structure/B47629.png)
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)


